Cas no 210711-44-7 ((3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid)

(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid structure
210711-44-7 structure
Product Name:(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Numero CAS:210711-44-7
MF:C15H27NO4
MW:285.379184961319
CID:3165534
PubChem ID:20814414
Update Time:2025-04-21

(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • FIBAFRJLUXGPPW-GFCCVEGCSA-N
    • DTXSID90609905
    • starbld0017816
    • EN300-816716
    • 863-106-3
    • 321330-09-0
    • (3R)-3-(((tert-butoxy)carbonyl)amino)-4-cyclohexylbutanoic acid
    • 210711-44-7
    • SCHEMBL3782837
    • CS-0451002
    • G74881
    • (R)-3-(tert-butoxycarbonylamino)-4-cyclohexylbutanoic acid
    • (r)-3-tert-butoxycarbonylamino-4-cyclohexyl-butyric acid
    • (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
    • (R)-3-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid
    • (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
    • MDL: MFCD09910074
    • Inchi: 1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • Chiave InChI: FIBAFRJLUXGPPW-GFCCVEGCSA-N
    • Sorrisi: O(C(C)(C)C)C(N[C@@H](CC(=O)O)CC1CCCCC1)=O

Proprietà calcolate

  • Massa esatta: 285.19400834Da
  • Massa monoisotopica: 285.19400834Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 329
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 75.6Ų
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso